

5-tert-Butylpyrogallol (CAS: 20481-17-8): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	5-tert-Butylpyrogallol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **5-tert-Butylpyrogallol** (CAS number 20481-17-8), a substituted pyrogallol derivative. The document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and safety and handling protocols. While direct experimental evidence for the biological activity of **5-tert-Butylpyrogallol** is limited, this guide also explores its potential pharmacological relevance based on the known activities of the parent compound, pyrogallol, and other related phenolic compounds. This information is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

5-tert-Butylpyrogallol, systematically named 5-(1,1-dimethylethyl)-1,2,3-benzenetriol, is a crystalline solid.[1] The introduction of the bulky tert-butyl group to the pyrogallol backbone significantly influences its physical and chemical characteristics. A summary of its key properties is presented in Table 1.



Property	Value	Reference
CAS Number	20481-17-8	[2][3][4][5][6]
Molecular Formula	C10H14O3	[2][6]
Molecular Weight	182.22 g/mol	[2][6]
IUPAC Name	5-(tert-butyl)benzene-1,2,3-triol	[2]
Synonyms	5-tert-Butyl-1,2,3-benzenetriol, 5-t-Butylpyrogallol	[2][5]
Melting Point	133-136 °C	[5]
Boiling Point	348.4 °C at 760 mmHg (Predicted)	[5]
Density	1.203 g/cm³ (Predicted)	[5]
Flash Point	171.8 °C	
Appearance	Crystalline solid	-
Solubility	Data not available	-
рКа	9.41 ± 0.15 (Predicted)	[5]

Synthesis of 5-tert-Butylpyrogallol

The primary method for the laboratory synthesis of **5-tert-Butylpyrogallol** is the Friedel-Crafts alkylation of pyrogallol with a tert-butylating agent, typically tert-butanol, in the presence of a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts alkylation of phenolic compounds.

Materials:

Pyrogallol



- tert-Butanol
- Concentrated Sulfuric Acid
- Glacial Acetic Acid
- Ice
- Cold Water
- Cold Methanol
- Dichloromethane (for extraction)
- · Anhydrous Sodium Sulfate
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, separatory funnel)
- Stirring and heating apparatus

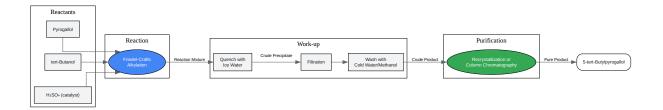
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrogallol in a suitable solvent such as glacial acetic acid.
- Add tert-butanol to the solution.
- Cool the flask in an ice bath.
- Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
- Pour the reaction mixture over ice water to precipitate the crude product.



- Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold methanol to remove impurities.
- The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow



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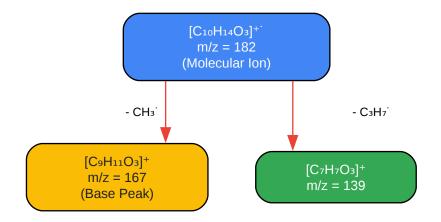
Caption: General workflow for the synthesis of **5-tert-Butylpyrogallol**.

Spectroscopic Data Mass Spectrometry

The electron ionization mass spectrum of **5-tert-Butylpyrogallol** shows a molecular ion peak at m/z 182. The fragmentation pattern is characteristic of a tert-butylated aromatic compound. The base peak is typically observed at m/z 167, corresponding to the loss of a methyl group ([M-15]+). Another significant fragment is seen at m/z 139.[2]

DOT Diagram: Mass Spectrometry Fragmentation





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Caption: Proposed fragmentation pathway for 5-tert-Butylpyrogallol in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectra are not readily available in the public domain, predicted ¹H and ¹³C NMR data can be inferred from the structure.

- ¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the tertbutyl group, signals for the two aromatic protons, and broad singlets for the three hydroxyl protons.
- 13C NMR: Expected signals would include those for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as signals for the six carbons of the aromatic ring (three substituted and three unsubstituted).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

- A broad band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
- C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
- C=C stretching bands for the aromatic ring in the 1500-1700 cm⁻¹ region.



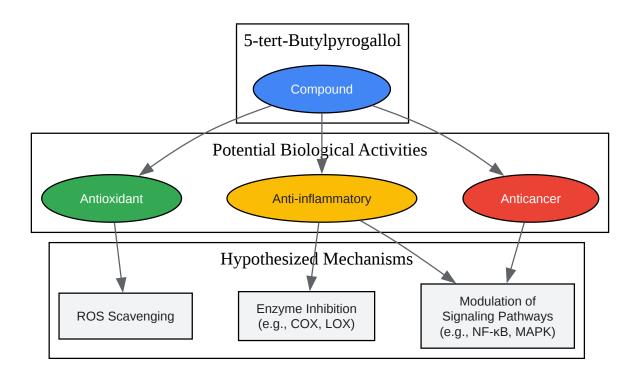
• C-O stretching bands in the 1000-1300 cm⁻¹ region.

Biological Activity and Potential Applications

Direct experimental data on the biological activities of **5-tert-Butylpyrogallol** are scarce in the reviewed literature. However, the well-documented pharmacological profiles of pyrogallol and other tert-butylated phenols provide a basis for inferring its potential activities.

The parent molecule, pyrogallol, is known to possess antioxidant, anti-inflammatory, and anticancer properties. These activities are often attributed to its ability to scavenge free radicals and modulate cellular signaling pathways. The introduction of a lipophilic tert-butyl group may enhance the compound's ability to penetrate cell membranes, potentially modifying its biological activity and pharmacokinetic profile.

DOT Diagram: Inferred Biological Activities



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Caption: Hypothesized biological activities of **5-tert-Butylpyrogallol**.



Safety and Handling

5-tert-Butylpyrogallol is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- · Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry and well-ventilated place.

First Aid:

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- In case of skin contact: Wash with plenty of soap and water.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.
- If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

5-tert-Butylpyrogallol is a readily synthesizable derivative of pyrogallol with distinct physicochemical properties. While its biological profile is not yet well-defined, its structural relationship to known bioactive phenolic compounds suggests potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational resource to support such future research endeavors.



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